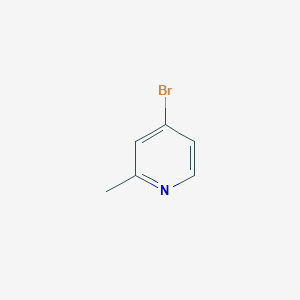

4-Bromo-2-methylpyridine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of natural and synthetic molecules. guidechem.com Among these, pyridine (B92270) and its derivatives are of paramount importance. guidechem.comnumberanalytics.com

Pyridine, a six-membered aromatic ring with one nitrogen atom, and its derivatives are fundamental scaffolds in organic chemistry. numberanalytics.comglobalresearchonline.net Their unique electronic properties and versatile reactivity make them crucial components in the development of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comglobalresearchonline.netresearchgate.net The presence of the nitrogen atom imparts a dipole moment and allows for a wide range of chemical transformations, making pyridine-based structures highly sought after in drug discovery and materials science. numberanalytics.comenpress-publisher.com Many biologically active compounds, including vitamins and alkaloids, contain a pyridine ring. researchgate.net The adaptability of the pyridine nucleus as a starting point for structural modifications has long captured the attention of medicinal chemists. enpress-publisher.com

Halogenated pyridines are a class of pyridine derivatives that serve as exceptionally useful intermediates in organic synthesis. chemimpex.comnih.gov The halogen atom, in this case, bromine, acts as a reactive handle, enabling a variety of cross-coupling reactions and nucleophilic substitutions. chemimpex.comcymitquimica.com This reactivity allows for the precise and controlled introduction of diverse functional groups onto the pyridine ring, facilitating the construction of complex molecular architectures. chemimpex.comacs.org The development of methods for the selective halogenation of pyridines is a significant area of research, as it unlocks access to a wide range of valuable synthetic building blocks. nih.govmountainscholar.org

Significance of Pyridine Derivatives in Modern Chemical Synthesis

Scope of Academic Inquiry for 4-Bromo-2-methylpyridine

This compound, with its characteristic pyridine ring substituted with a bromine atom at the 4-position and a methyl group at the 2-position, is a versatile chemical compound with the molecular formula C6H6BrN. chemimpex.comcymitquimica.com It typically appears as a colorless to light yellow liquid. cymitquimica.comcymitquimica.com

In the realm of organic synthesis, this compound is a key starting material and intermediate. chemicalbook.comfishersci.ca Its reactivity is exploited in various synthetic transformations. For instance, it is used in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification. chemicalbook.comfishersci.cafishersci.be The presence of the bromine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a powerful tool for forming carbon-carbon bonds. guidechem.comresearchgate.net Research has focused on optimizing the conditions for these reactions to improve yields and develop more environmentally friendly processes. guidechem.comresearchgate.net

One notable synthesis involving this compound is its use in the preparation of phenyloxadiazolyl pyridines, which have been investigated as immunomodulating agents. chemicalbook.comechemi.com Furthermore, it serves as a precursor for the synthesis of other valuable intermediates, such as 4-Bromo-(2-hydroxyethyl)-pyridine. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 22282-99-1 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C6H6BrN chemimpex.comsigmaaldrich.com |

| Molecular Weight | 172.02 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | Colorless to light yellow liquid cymitquimica.comcymitquimica.comtcichemicals.com |

| Density | ~1.450 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 195.7°C at 760 mmHg guidechem.com |

| Flash Point | 174 °F chemicalbook.comechemi.com |

| Solubility | Miscible with dichloromethane; Immiscible with water chemicalbook.comfishersci.caechemi.com |

The utility of this compound extends beyond traditional organic synthesis into interdisciplinary fields. In materials science , it is employed in the development of advanced materials, such as polymers and coatings, that require specific chemical properties for enhanced performance and durability. chemimpex.com The compound's ability to be incorporated into polymer backbones or serve as a functional monomer contributes to the creation of materials with tailored characteristics.

In medicinal chemistry , this compound is a crucial building block for the synthesis of a variety of pharmaceutical compounds. chemimpex.comguidechem.com It serves as a key intermediate in the development of drugs with potential anti-inflammatory and anti-cancer properties. chemimpex.com Its structural motif is found in molecules designed to interact with biological targets, and its derivatives are investigated for a range of therapeutic applications. globalresearchonline.netresearchgate.netenpress-publisher.com The ability to modify the pyridine core through reactions at the bromine position allows for the fine-tuning of a molecule's pharmacological profile.

Table 2: Key Research Applications of this compound

| Field | Application |

|---|---|

| Organic Synthesis | Starting material for crown-ester-bipyridines and viologens chemicalbook.comfishersci.cafishersci.be |

| Intermediate in the synthesis of phenyloxadiazolyl pyridines chemicalbook.comechemi.com | |

| Substrate for Suzuki and other cross-coupling reactions guidechem.comresearchgate.net | |

| Materials Science | Precursor for functional polymers and coatings chemimpex.com |

| Medicinal Chemistry | Building block for anti-inflammatory and anti-cancer agents chemimpex.com |

| Intermediate in the synthesis of various pharmaceuticals chemimpex.comguidechem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBMFWHEXBLFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376496 | |

| Record name | 4-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-99-1 | |

| Record name | 4-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4 Bromo 2 Methylpyridine and Its Precursors

Classical and Contemporary Synthetic Routes

The preparation of 4-bromo-2-methylpyridine is principally accomplished via a few well-established routes. These include the direct bromination of 2-methylpyridine (B31789), a multi-step synthesis proceeding through nitro and amino intermediates, and a direct conversion from a nitro precursor using acetyl bromide.

Direct electrophilic bromination of the pyridine (B92270) ring is notoriously challenging due to the ring's electron-deficient nature. For 2-methylpyridine (also known as 2-picoline), direct bromination tends to occur at the 3-position rather than the desired 4-position, and often requires harsh conditions such as high temperatures. researchgate.net For instance, the reaction of 2-methylpyridine with bromine in the presence of aluminum chloride at 100°C yields 3-bromo-2-methylpyridine, not the 4-bromo isomer. chemicalbook.com Alternative reagents like N-bromosuccinimide (NBS) are known to favor bromination of the methyl side-chain rather than the pyridine ring under radical conditions. cdnsciencepub.comresearchgate.net Consequently, direct bromination is generally not a viable method for the specific preparation of this compound.

A more reliable and widely used method for synthesizing this compound involves a three-step sequence starting from precursors like 2-chloro-4-nitropyridine. This pathway leverages the directing effects of the nitro group and the versatility of the amino group in diazotization reactions. google.comgoogle.com

The synthesis of the key intermediate, 2-methyl-4-nitropyridine (B19543), is achieved through a condensation reaction followed by decarboxylation. google.comgoogle.com Diethyl malonate is first treated with a strong base, such as metallic sodium, to form the corresponding salt. This salt then undergoes a condensation reaction with 2-chloro-4-nitropyridine. The subsequent treatment of the condensation product with acid under reflux conditions leads to decarboxylation, yielding 2-methyl-4-nitropyridine. google.comgoogle.com

Table 1: Synthesis of 2-Methyl-4-nitropyridine

| Step | Reactants | Reagents & Conditions | Product | Ref. |

|---|---|---|---|---|

| 1. Condensation | Diethyl malonate, 2-chloro-4-nitropyridine | 1. Sodium, Toluene (B28343), 110-120°C | Intermediate condensation product | google.comgoogle.com |

The nitro group of 2-methyl-4-nitropyridine is subsequently reduced to an amino group to form 2-methyl-4-aminopyridine (B1174260). This transformation is typically carried out via catalytic hydrogenation. google.comgoogle.com The reaction uses a palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent under a hydrogen atmosphere. google.comgoogle.com After the reaction is complete, the catalyst is filtered off, and the solvent is concentrated to yield the desired 2-methyl-4-aminopyridine. google.comgoogle.com

Table 2: Synthesis of 2-Methyl-4-aminopyridine

| Reactant | Reagents & Conditions | Product | Ref. |

|---|

The final step is a Sandmeyer-type reaction, which converts the amino group of 2-methyl-4-aminopyridine into a bromo group. researchgate.net The process involves treating 2-methyl-4-aminopyridine with hydrobromic acid (HBr) at low temperatures (typically between -10°C and 0°C) to form the corresponding ammonium (B1175870) salt. google.comechemi.com Subsequently, bromine is added, followed by the dropwise addition of an aqueous solution of sodium nitrite (B80452) (NaNO₂). google.comchemicalbook.com This in situ formation of the diazonium salt is followed by its decomposition to yield this compound. The reaction is known for its high efficiency, with reported molar yields reaching up to 95%. google.comgoogle.comchemicalbook.com

Table 3: Diazotization and Bromination of 2-Methyl-4-aminopyridine

| Reactant | Reagents & Conditions | Product | Yield | Ref. |

|---|

An alternative, more direct route involves the conversion of a nitro-substituted pyridine to its bromo derivative. Specifically, 4-nitro-2-picoline (an alternative name for 2-methyl-4-nitropyridine) can be treated with acetyl bromide. ambeed.com The reaction mixture is heated at reflux for several hours. After workup, which includes neutralization with sodium bicarbonate, the desired this compound is obtained. This method provides a moderate yield of 50%. ambeed.com

Table 4: Synthesis from 4-Nitro-2-picoline

| Reactant | Reagents & Conditions | Product | Yield | Ref. |

|---|

Synthesis via 2-Methyl-4-nitropyridine and 2-Methyl-4-aminopyridine Pathways

Hydrogenation Reduction

Optimization of Synthesis Conditions

The efficiency and selectivity of synthetic routes to this compound and its derivatives are highly dependent on the careful optimization of reaction parameters. Key areas of focus include the selection of appropriate solvents, the strategic use of bases and catalysts, and the application of modern energy sources like microwave irradiation to accelerate reactions and improve outcomes.

For cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are frequently used to create derivatives from this compound, mixed-solvent systems are often employed to balance the solubility of both organic and inorganic reagents. A common and effective system involves a mixture of an organic solvent and water. Research has demonstrated the efficacy of a 1,4-dioxane (B91453) and water mixture, often in a 4:1 or 5:1 volume ratio, for these coupling reactions. researchgate.netresearchgate.netmdpi.com This co-solvent approach facilitates the reaction between the organoboron species and the bromo-pyridine derivative in the presence of a water-soluble base. mdpi.com

Table 1: Effect of Solvent Polarity on Regioselectivity of Nucleophilic Substitution

| Solvent System | Predominant Isomer Formed | General Observation | Source |

| High Polarity (e.g., DMF) | 6-substituted pyridine | Favored by better ionizing solvents with higher dielectric constants. | pharm.or.jp |

| Low Polarity (e.g., CH₃CN, CH₂Cl₂, THF) | 2-substituted pyridine | Observed in solvents that are less effective at solvating the transition state. | pharm.or.jp |

| Mixed Aqueous (e.g., 1,4-Dioxane/H₂O) | N/A (Coupling Reactions) | Efficient medium for Suzuki cross-coupling, dissolving both organic and inorganic reagents. | researchgate.netresearchgate.netmdpi.com |

This table is generated based on interpretative data from the cited sources.

The selection of an appropriate base and catalyst is fundamental to maximizing the yield and efficiency of synthetic reactions, particularly in palladium-catalyzed cross-coupling. In the context of Suzuki coupling reactions involving this compound derivatives, extensive research has been conducted to identify the optimal combination of these reagents.

One study focused on optimizing the synthesis of 2-methyl-4-phenylpyridine (B85350) via a Suzuki reaction found that the combination of potassium carbonate (K₂CO₃) as the base and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst provided the best results. researchgate.netresearchgate.netguidechem.com This optimized system led to a significant 30% increase in reaction yield, achieving a total yield of 81%. researchgate.netguidechem.com Other research has successfully utilized different systems; for instance, the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids was effectively carried out using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium phosphate (B84403) (K₃PO₄) as the base. mdpi.com

Table 2: Optimization of Base and Catalyst Systems in Suzuki Coupling Reactions

| Base | Catalyst | Substrate Type | Yield | Source |

| K₂CO₃ | Pd(dppf)Cl₂ | This compound derivative | 81% | researchgate.netresearchgate.netguidechem.com |

| K₃PO₄ | Pd(PPh₃)₄ | N-[5-bromo-2-methylpyridine-3-yl]acetamide | Moderate to Good | mdpi.com |

| t-BuONa | Pd₂(dba)₃ / BINAP | 2-Bromo-4-methylpyridine (B133514) | 3.6% (Overall) | rsc.org |

This table collates data on different catalytic systems and their reported effectiveness.

The adoption of microwave-assisted synthesis has marked a significant advancement in chemical synthesis, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced reaction selectivity. researchgate.netarabjchem.org This technology has been successfully applied to the synthesis of this compound derivatives.

In one optimized protocol for a Suzuki coupling reaction, microwave irradiation at 120°C was used in conjunction with the optimized K₂CO₃/Pd(dppf)Cl₂ system and a water/1,4-dioxane solvent. researchgate.netresearchgate.netguidechem.com This method is noted for being highly efficient. researchgate.netresearchgate.net Another example demonstrates a reaction heated at 130°C for just 20 minutes in a sealed tube under microwave irradiation to produce a desired intermediate. ambeed.com

Further research into the α-arylation of diethyl malonate with bromopyridines highlights the advantages of microwave heating over conventional methods. arabjchem.org While conventional heating required long reaction times, the use of microwave irradiation at 90°C in the presence of a copper triflate catalyst and picolinic acid in toluene reduced the reaction time to only 30 minutes, achieving optimal results. arabjchem.org These protocols underscore the power of microwave assistance in accelerating reactions that would otherwise be sluggish. arabjchem.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Temperature | Duration | Key Reagents | Yield | Source |

| Microwave | 120 °C | Not specified | K₂CO₃, Pd(dppf)Cl₂ | 81% | researchgate.netresearchgate.net |

| Microwave | 130 °C | 20 minutes | Not specified | 32% | ambeed.com |

| Microwave | 90 °C | 30 minutes | Cs₂CO₃, Cu(OTf)₂, picolinic acid | Optimum results | arabjchem.org |

| Conventional Heating | 90 °C | 7-14 hours | Cs₂CO₃, Cu(OTf)₂, picolinic acid | Lower yields/mixtures | arabjchem.org |

This table compares reaction conditions and outcomes for microwave-assisted versus conventional heating methods based on available data.

Role of Bases and Catalysts in Reaction Efficiency

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing the design of synthetic routes. The synthesis of this compound and its derivatives is an area where such principles have been effectively applied.

A prime example of a green chemistry approach is the use of microwave-assisted synthesis in aqueous co-solvent systems. researchgate.netresearchgate.net The optimized Suzuki coupling reaction that employs a water/1,4-dioxane mixture under microwave heating is described as not only highly efficient but also green. researchgate.netresearchgate.net The use of water as a solvent is a cornerstone of green chemistry, and microwave heating is recognized as a more energy-efficient process compared to conventional heating. researchgate.net This method leads to high reaction selectivity and minimizes the use of solvents, contributing to a more sustainable process. researchgate.net

Iii. Advanced Reactivity and Mechanistic Studies of 4 Bromo 2 Methylpyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) reactions, especially when substituted with a good leaving group like bromine. The bromine atom at the 4-position of 2-methylpyridine (B31789) is reactive towards various nucleophiles, allowing for the introduction of diverse functional groups into the pyridine core. chemimpex.comsmolecule.com This reactivity is fundamental to its role as a synthetic intermediate. For instance, it can react with nucleophiles such as amines, thiols, or alkoxides to form a variety of derivatives. The moderate polarity and reactivity of 4-bromo-2-methylpyridine make it an excellent substrate for these transformations. chemimpex.com

The position of substituents on the pyridine ring significantly influences the regioselectivity of nucleophilic substitution reactions. In this compound, the bromine atom is at the C-4 position, which is electronically activated for nucleophilic attack. The methyl group at the C-2 position can exert a steric influence, potentially directing incoming nucleophiles.

Studies on related substituted pyridines provide insights into the factors governing regioselectivity. For example, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with methylamine, the choice of solvent was found to be crucial for regioselective substitution. pharm.or.jp Reactions in N,N-dimethylformamide (DMF) favored the formation of the 6-methylamino product, while other solvents like methanol (B129727), acetonitrile, or tetrahydrofuran (B95107) (THF) resulted in lower yields or different product ratios. pharm.or.jp Similarly, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methoxide (B1231860) anion showed solvent-dependent regioselectivity, with methanol favoring substitution at the 6-position and other solvents favoring the 2-position. pharm.or.jp

While specific studies on the stereoselectivity of derivatization of this compound are not extensively detailed in the provided results, the principles of steric hindrance from the 2-methyl group would be expected to play a role in reactions involving chiral nucleophiles or catalysts, potentially leading to diastereomeric products.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The bromine atom provides a reactive site for oxidative addition to a low-valent metal catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound, is one of the most widely used methods for synthesizing biaryl compounds. mdpi.com this compound readily participates in this reaction to form 4-aryl-2-methylpyridines, which are important structural motifs in many biologically active molecules. researchgate.net

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. science.gov A variety of palladium sources and ligands have been successfully employed for the coupling of bromopyridines with arylboronic acids. Research has shown that the combination of a palladium catalyst, such as Pd(dppf)Cl2 or Pd(PPh3)4, with a base like K2CO3 or K3PO4, is effective for these reactions. mdpi.comresearchgate.net The optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields. beilstein-journals.org For example, a study on the synthesis of 2-methyl-4-phenylpyridine (B85350) found that using Pd(dppf)Cl2 as the catalyst and K2CO3 as the base under microwave irradiation significantly improved the reaction yield. researchgate.netresearchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Various arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane (B91453)/Water | Moderate to good |

This table is generated based on data from the text for illustrative purposes.

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, including the use of water as a reaction solvent. researchgate.net The Suzuki-Miyaura reaction has been successfully adapted to aqueous conditions, which can offer advantages in terms of cost, safety, and ease of product isolation. scirp.org These reactions can be carried out in neat water or in a mixture of water and an organic co-solvent, such as 1,4-dioxane or acetonitrile. mdpi.comresearchgate.net The use of water-soluble ligands or ligand-free systems can facilitate the reaction in aqueous media. researchgate.net For instance, a general method for Suzuki-Miyaura cross-coupling at 37 °C in aqueous media has been reported, demonstrating its applicability to a wide range of (hetero)aryl chlorides and bromides. nih.gov

Reductive coupling, or homocoupling, of aryl halides is a method to synthesize symmetrical biaryls. This compound can undergo reductive coupling to form 2,2'-dimethyl-4,4'-bipyridine. This transformation can be promoted by reducing agents like sodium metal or by nickel catalysts. fishersci.ca

The use of nickel catalysts for the reductive coupling of halopyridines has been shown to be an effective method. For example, a one-pot synthesis of 4,4'-dimethyl-2,2'-bipyridine (B75555) from 2-bromo-4-methylpyridine (B133514) has been achieved using a nickel(0) complex generated in situ from the reduction of Ni(PPh3)2Cl2 with zinc. tandfonline.com This method provides good yields of the corresponding bipyridine derivatives. tandfonline.com Nickel-catalyzed reductive cross-coupling reactions have also emerged as powerful methods for joining two different electrophiles, such as an aryl bromide and an alkyl bromide, offering a high degree of functional group tolerance. acs.orgresearchgate.net These reactions often employ a stoichiometric reductant like zinc or manganese. nih.gov The Ullmann reaction, which traditionally uses copper, is another classic method for the homocoupling of aryl halides, though it often requires harsh conditions and can result in lower yields compared to modern nickel-catalyzed methods. tandfonline.com

Palladium-Catalyzed Systems

Stille Coupling Reactions

The Stille coupling reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic halide, is a valuable method for forming carbon-carbon bonds. While direct examples of Stille coupling with this compound are not extensively detailed in the provided results, the reactivity of similar bromo-methylpyridine derivatives provides significant insight. For instance, 5-Bromo-2-chloro-3-methylpyridine is utilized in preparing stannane (B1208499) reagents for Stille coupling to construct complex heterocyclic systems. The 3-methyl group in this related compound minimizes steric hindrance, leading to high yields (around 80%). This suggests that this compound would also be a viable substrate for Stille coupling reactions, a common strategy for creating complex organic molecules. smolecule.com

The general applicability of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with bromo-pyridine derivatives further supports the potential of this compound in these transformations. researchgate.net These reactions are fundamental in synthesizing a wide array of compounds, including pharmaceuticals and advanced materials. researchgate.net

Oxidation Reactions

The oxidation of this compound can proceed via two main pathways: oxidation of the methyl side chain or oxidation of the pyridine ring itself to form picolinic acid derivatives. fishersci.cathermofisher.comchemicalbook.comweeiboo.comguidechem.com

The methyl group of this compound can be oxidized to various functional groups. This transformation is a key step in the synthesis of more complex molecules. fishersci.cathermofisher.comchemicalbook.comweeiboo.comguidechem.com For example, the oxidation of the methyl group on the pyridine ring is a known synthetic route. The oxidation of methylpyridines, such as the picolines, to their corresponding pyridine carboxylic acids is of significant industrial importance for producing vitamins and pharmaceuticals.

In a related context, the electrocatalytic oxidation of 4-methylpyridine (B42270) has been studied, showing a stepwise oxidation of the methyl group to form pyridine-4-methanol, followed by pyridine-4-carboxaldehyde, and finally 4-picolinic acid. researchgate.net This process involves a two-electron transfer at each stage. researchgate.net While this study does not involve the bromo-substituted derivative, it provides a mechanistic framework for the side-chain oxidation of methylpyridines.

A common laboratory oxidant for the conversion of methyl groups on aromatic rings to carboxylic acids is potassium permanganate (B83412). For instance, the oxidation of α-picoline to picolinic acid is achieved using potassium permanganate in an aqueous solution. orgsyn.org A similar procedure is employed for the synthesis of 5-bromo-2-picolinic acid from 5-bromo-2-methylpyridine (B113479), where potassium permanganate is added in batches to a heated aqueous solution of the starting material, resulting in a 75% molar yield. google.com

The oxidation of the methyl group of this compound can lead to the formation of 4-bromo-2-picolinic acid. This transformation is a crucial step in the synthesis of various derivatives. The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established industrial process. A patented method for preparing 5-bromo-2-picolinic acid involves the oxidation of 5-bromo-2-picoline with potassium permanganate in water, achieving a high yield. google.com This suggests a similar approach could be effective for the oxidation of this compound. The general method for oxidizing α-picoline to picolinic acid using potassium permanganate further supports the feasibility of this reaction. orgsyn.org

The resulting picolinic acid derivatives are valuable intermediates. For example, picolinic acid itself can undergo decarboxylation and C-H activation in the presence of a suitable catalyst to form bipyridines. mdpi.com

Side Chain Oxidation

Functional Group Interconversions Beyond Halogen

Beyond reactions involving the bromine atom, the other functional groups on this compound can be transformed.

Following the oxidation of the methyl group to a carboxylic acid, esterification is a common subsequent reaction. fishersci.cathermofisher.comchemicalbook.comguidechem.com This process converts the resulting 4-bromo-2-picolinic acid into its corresponding ester. Standard methods for esterification include reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as hydrogen chloride or sulfuric acid. aocs.org For instance, the preparation of methyl esters often involves refluxing the lipid sample with a 5% solution of anhydrous hydrogen chloride in methanol. aocs.org Another effective reagent is boron trifluoride in methanol, which can complete the esterification of free fatty acids in a short time under reflux. aocs.org

Isomerization Studies

Recent research has shown that aryl halides, including bromopyridines, can undergo base-catalyzed isomerization. rsc.org Specifically, studies have demonstrated that 3-bromopyridines can isomerize to 4-bromopyridines under basic conditions. rsc.org For example, the isomerization of 5-bromo-2-methylpyridine to this compound has been observed in the presence of potassium hydroxide (B78521) and 18-crown-6 (B118740) in DMAc at 80°C. rsc.org This type of isomerization provides a synthetic route to access different isomers that might be more difficult to synthesize directly. The ability of the bromo-substituent to migrate around the pyridine ring under specific conditions is a significant finding in the study of these compounds.

Base-Catalyzed Aryl Halide Isomerization to 4-Bromopyridines

The isomerization of aryl halides under basic conditions represents a significant transformation in organic synthesis, enabling access to constitutional isomers that might be less accessible through direct synthesis. researchgate.netrsc.org Research has demonstrated that base-catalyzed aryl halide isomerization can be effectively applied to bromopyridine systems, facilitating the conversion of 3-bromopyridines into their 4-bromo counterparts. researchgate.netrsc.orgrsc.org This strategy is particularly valuable as it allows for the use of more readily available and stable 3-bromopyridines to generate less stable or less common 4-halogenated pyridines. researchgate.netrsc.org

Mechanistic studies have provided substantial evidence that this isomerization process proceeds through a pyridyne intermediate. researchgate.netrsc.orgrsc.orgchemrxiv.org The reaction is typically promoted by a strong base, which facilitates the elimination of hydrogen bromide from the starting material to form the highly reactive pyridyne. The subsequent re-addition of a bromide ion to the pyridyne intermediate can occur at different positions, leading to the isomeric bromopyridine product.

Detailed research findings by Puleo and Bandar have been instrumental in elucidating this mechanism. Their work on the base-catalyzed isomerization of 3-bromopyridine (B30812) to 4-bromopyridine (B75155) has shown that the selectivity for the 4-substituted product is driven by a subsequent facile nucleophilic aromatic substitution (SNAr) reaction. researchgate.netrsc.org The inherent electronic properties of 4-bromopyridines make them more susceptible to SNAr reactions compared to 3-bromopyridines. rsc.org

The proposed pathway involves the following key steps:

Deprotonation of the bromopyridine by a strong base.

Elimination of the bromide ion to form a 3,4-pyridyne intermediate.

Nucleophilic attack by a bromide ion on the pyridyne to form both 3-bromopyridine and 4-bromopyridine.

The 4-bromopyridine formed is then intercepted by a nucleophile present in the reaction mixture via a rapid SNAr reaction, driving the equilibrium towards the formation of the 4-substituted product. rsc.org

Evidence for the 3,4-pyridyne intermediate includes trapping experiments. For instance, when 3-iodopyridine (B74083) was subjected to the reaction conditions in the presence of furan, a cycloadduct was formed. rsc.org Furthermore, the addition of potassium bromide (KBr) to the reaction mixture was found to increase the yield and selectivity for the 4-substituted product, which supports the proposal of bromide addition to the 3,4-pyridyne. rsc.orgrsc.org

While much of the foundational research has focused on 3-bromopyridine, the isomerization of substituted bromopyridines, such as 5-bromo-2-methylpyridine to this compound, has also been investigated. rsc.org The isomerization is carried out under similar base-catalyzed conditions, demonstrating the applicability of this methodology to more complex pyridine derivatives. rsc.org

The table below summarizes the optimization of reaction conditions for the 4-selective etherification of 3-bromopyridine, a process reliant on the initial isomerization to 4-bromopyridine.

Table 1: Optimization of 4-Selective Etherification of 3-Bromopyridine Data derived from studies on the tandem isomerization/nucleophilic substitution of 3-bromopyridine. researchgate.net

| Entry | Pyridine : Alcohol Ratio | KBr (mol%) | Yield (%) | 4-Substitution : 3-Substitution Selectivity |

| 1 | 1 : 4 | 0 | 54 | 2.4 : 1 |

| 2 | 1 : 2 | 0 | 65 | 5.5 : 1 |

| 3 | 1 : 1 | 0 | 64 | 8.1 : 1 |

| 4 | 2 : 1 | 0 | 95 | 12.6 : 1 |

| 5 | 4 : 1 | 0 | 90 | 11.9 : 1 |

| 6 | 1.5 : 1 | 0 | 67 | 8.6 : 1 |

| 7 | 1.5 : 1 | 10 | 69 | 8.9 : 1 |

| 8 | 1.5 : 1 | 20 | 73 | 11.1 : 1 |

| 9 | 1.5 : 1 | 50 | 76 | 14.2 : 1 |

| 10 | 1.5 : 1 | 100 | 77 | 14.2 : 1 |

These findings highlight how the tandem process of base-catalyzed aryl halide isomerization followed by selective interception provides a powerful route to functionalized pyridines. researchgate.net This approach effectively transforms readily available bromopyridine isomers into valuable 4-substituted pyridine products. nih.gov

Iv. Applications of 4 Bromo 2 Methylpyridine in Complex Molecule Synthesis

Building Block in Organic Synthesis

As a fundamental building block, 4-bromo-2-methylpyridine is widely utilized in organic chemistry to create intricate molecular architectures with precision. chemimpex.com It is a key raw material for producing fine chemicals, dyes, and agrochemicals. chemicalbook.comfishersci.no Its utility stems from the ability to selectively functionalize the pyridine (B92270) ring, leveraging the distinct reactivity of the bromo and methyl substituents. chemimpex.com

This compound is a primary precursor for the synthesis of multi-substituted pyridine derivatives. guidechem.com These derivatives are of significant interest due to their wide-ranging applications in medicinal chemistry and material science. chemimpex.comguidechem.com The compound readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. researchgate.net

A notable application is the synthesis of 2-methyl-4-phenylpyridine (B85350). Research has focused on optimizing the reaction conditions to improve efficiency and yield. A study exploring the Suzuki coupling reaction under microwave conditions found that specific combinations of a base and a catalyst significantly enhance the outcome. researchgate.net

Table 1: Optimized Conditions for Suzuki Coupling Reaction

| Parameter | Optimal Condition |

| Solvent | Water/1,4-dioxane (B91453) (5:1 mixture) |

| Base | Potassium Carbonate (K₂CO₃) |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Temperature | 120 °C (Microwave) |

| Result | Total yield of 81%, a 30% increase over unoptimized conditions. researchgate.net |

These optimized, environmentally friendly conditions demonstrate the compound's adaptability for creating substituted pyridine structures efficiently. researchgate.net

This compound is itself a heterocyclic compound and serves as a foundational element for building other, more complex heterocyclic systems. cymitquimica.comguidechem.com These compounds, which contain atoms of at least two different elements as members of their ring(s), are integral to many industrial and biological products. guidechem.com

It is used as a starting material in multi-step syntheses to produce elaborate structures like crown-ester-bipyridines and viologens. chemicalbook.comfishersci.no These syntheses typically involve processes such as reductive coupling (using sodium or nickel), subsequent side-chain oxidation, and esterification. chemicalbook.comfishersci.no

Synthesis of Pyridine Derivatives

Pharmaceutical Applications

The pyridine scaffold is a common feature in many pharmaceutical agents, and this compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). chemimpex.comdataintelo.com Its role as a versatile precursor allows for the development of novel drugs targeting a range of diseases. chemimpex.comchemimpex.com

The chemical properties of this compound make it an important intermediate for the synthesis of various pharmaceuticals. chemicalbook.comfishersci.nochemimpex.com Its structure is incorporated into larger molecules designed to interact with biological targets, contributing to the development of new therapeutic agents. chemimpex.comdataintelo.com

This compound serves as an intermediate in the development of novel anti-inflammatory drugs. chemimpex.com While specific drug synthesis pathways are often proprietary, the utility of pyridine derivatives in this field is well-established. For instance, related pyrazole (B372694) derivatives, which can be synthesized using pyridine building blocks, have demonstrated the ability to reduce inflammation in animal models. The core structure provided by this compound is valuable for creating compounds that can be investigated for their potential to treat inflammatory diseases. chemimpex.com

The synthesis of potential anti-cancer agents is a significant application of this compound and its derivatives. chemimpex.comdataintelo.comchemimpex.com Thymidylate synthase, an enzyme crucial for DNA synthesis and repair, is a key target for anti-cancer therapies, and pyridine derivatives have been identified as potent inhibitors of this enzyme. jocpr.com

Research has demonstrated the synthesis of sorafenib (B1663141) derivatives with a phenylpicolinamide structure, which have shown significant cytotoxic activity against several human cancer cell lines. researchgate.net In these syntheses, substituted pyridines are crucial components. For example, two series of phenylpicolinamide sorafenib derivatives were evaluated, with several compounds showing potent activity. researchgate.net

Table 2: Anti-cancer Activity of a Promising Sorafenib Derivative

| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Comparison to Sorafenib |

| Compound 15f | A549 (Lung Carcinoma) | 5.43 ± 0.74 | 1.29-fold more active |

| MCF-7 (Breast Cancer) | 0.62 ± 0.21 | 6.79-fold more active | |

| Sorafenib | A549 (Lung Carcinoma) | 6.53 ± 0.82 | - |

| MCF-7 (Breast Cancer) | 4.21 ± 0.62 | - | |

| Data sourced from a study on phenylpicolinamide sorafenib derivatives. researchgate.net |

Furthermore, other novel 1,3,4-triarylpyrazole derivatives containing a pyridine ring have been designed and synthesized, showing strong antiproliferative activity against a panel of 60 cancer cell lines. tandfonline.com One such compound exhibited potent activity against a renal cancer cell line with an IC₅₀ value of 0.33 µM. tandfonline.com These findings underscore the importance of pyridine-containing intermediates like this compound in the discovery of new anti-cancer drug candidates. mdpi.com

Intermediate in Drug Synthesis

Antihistamines

The pyridine moiety is a structural feature in several antihistamine drugs. beilstein-journals.org this compound is a known intermediate in the synthesis of certain antihistamines. dataintelo.com For instance, pyridine-containing compounds like (±)-Carbinoxamine, a potent H1 antagonist, are synthesized using multi-step processes where pyridine derivatives are key. beilstein-journals.orgrsc.org The synthesis of such carbinol-containing antihistamines can involve the reaction of pyridine-based reagents with other aromatic compounds. rsc.org

Synthesis of Biologically Active Molecules

This compound is a versatile precursor for a wide range of biologically active molecules. chemimpex.com Its unique structure facilitates the development of novel compounds in medicinal chemistry. chemimpex.com For example, it is a starting material in the synthesis of pyridinylimidazole-based inhibitors for the p38α mitogen-activated protein kinase, which are investigated for their therapeutic potential. rsc.org

One notable application is in the creation of potential anti-cancer agents. Research has demonstrated the synthesis of phenylpicolinamide sorafenib derivatives from pyridine-based precursors. researchgate.net In these studies, several of the synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, with some showing greater potency than the established drug sorafenib. researchgate.netresearchgate.net

Table 1: Examples of Biologically Active Molecules Synthesized Using Pyridine Derivatives

| Compound Class | Target/Application | Research Finding |

| Pyridinylimidazole Derivatives | p38α MAP Kinase Inhibitors | An optimized synthesis starting from a pyridine derivative significantly increased the overall yield of the target inhibitor. rsc.org |

| Phenylpicolinamide Sorafenib Derivatives | Antitumor Agents | Several derivatives showed potent antitumor activities against A549 and MCF-7 cancer cell lines. researchgate.netresearchgate.net |

Agrochemical Applications

The utility of this compound extends to the agricultural sector, where it is an important intermediate in the production of various agrochemicals. chemimpex.comdataintelo.comfishersci.ca The demand for high-yield crops drives the use of this compound in synthesizing effective crop protection products. dataintelo.com

Formulation of Herbicides and Pesticides

Pyridine derivatives are integral to the formulation of numerous herbicides and pesticides. chemimpex.comdataintelo.com this compound serves as a key building block for creating these agrochemicals, which are designed to enhance crop yield and protection. chemimpex.com Its chemical structure is valuable in developing new herbicidal and insecticidal compounds. chemimpex.comlookchem.com

Material Science and Specialty Chemicals

In the field of material science, this compound is employed as an intermediate for specialty chemicals and in the creation of advanced materials. chemimpex.comdataintelo.com Its adaptability allows for the synthesis of polymers and coatings with specific, enhanced properties. chemimpex.com

Development of Advanced Materials

The compound is utilized in the development of advanced materials where specific chemical characteristics are required to achieve enhanced performance and durability. chemimpex.comdataintelo.com The reactivity of the bromo- and methyl- groups on the pyridine ring allows for its incorporation into larger, complex structures, thereby tuning the properties of the final material. chemimpex.com

Preparation of Crown-Ester-Bipyridines and Viologens

This compound is explicitly identified as a starting material for the synthesis of crown-ester-bipyridines and viologens. fishersci.cachemicalbook.comscientificlabs.co.ukthermofisher.commedchemexpress.comfishersci.no These syntheses often involve processes such as sodium or nickel reductive coupling, followed by side-chain oxidation and esterification. fishersci.cachemicalbook.comscientificlabs.co.uk Crown ethers containing bipyridine units are of interest for their ability to form supramolecular assemblies and for their potential applications in photochromic systems and as sensors. researchgate.netthieme-connect.com Viologens, which can be derived from bipyridine precursors, are known for their photochromic and electrochromic properties. researchgate.netacs.org

Ligand in Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry, capable of coordinating to metal centers to form a variety of complexes. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, which can be donated to a metal ion, forming a coordinate bond. The presence of the bromo and methyl substituents on the pyridine ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure, stability, and reactivity of the resulting metal complexes.

Research has been conducted on the synthesis and characterization of transition metal complexes involving this compound. For instance, a copper(II) complex with 2-bromo-4-methylpyridine (B133514), an isomer of this compound, has been synthesized and studied in detail. In this complex, with the formula [Cu(2-bromo-4-methylpyridine)₂(NO₃)₂], the 2-bromo-4-methylpyridine acts as a monodentate ligand, coordinating to the copper(II) center through the pyridine nitrogen atom. mdpi.com The resulting complex exhibits a distorted 4+2 coordination geometry around the Cu(II) ion. mdpi.com

The coordination of this compound and its isomers to metal ions allows for the formation of complexes with specific magnetic and spectroscopic properties. The study of the [Cu(2-bromo-4-methylpyridine)₂(NO₃)₂] complex revealed distinct FT-IR, Raman, and UV-vis spectral features. mdpi.com The magnetic properties of such complexes are also of interest, with the aforementioned copper complex exhibiting a magnetic moment of 2.00 µB, which is consistent with a d⁹ configuration of the Cu(II) ion. mdpi.com The thermal stability of these complexes has also been investigated, providing insights into their decomposition pathways. mdpi.com While detailed studies on coordination complexes of this compound itself are not as prevalent in the provided search results, the data from its isomer highlights the potential of this class of ligands in the design of new coordination compounds with interesting structural and physical properties.

Table 1: Properties of a Copper(II) Complex with a this compound Isomer

| Property | Research Finding for [Cu(2-bromo-4-methylpyridine)₂(NO₃)₂] | Reference |

| Metal Center | Copper(II) | mdpi.com |

| Ligand | 2-Bromo-4-methylpyridine | mdpi.com |

| Molecular Formula | C₁₂H₁₂Br₂CuN₄O₆ | mdpi.com |

| Coordination Geometry | Distorted 4 + 2 | mdpi.com |

| Magnetic Moment (µeff) | 2.00 µB | mdpi.com |

| UV-vis λmax (EtOH) | 220 nm, 263 nm, 753 nm | mdpi.com |

| Decomposition Start | ~160 °C | mdpi.com |

V. Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis of 4-Bromo-2-methylpyridine and its Derivatives

Spectroscopic analysis is fundamental to the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to verify the structure and purity of the compound and its derivatives after synthesis.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group is observed in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: The aromatic ring vibrations for pyridines are found in the 1400-1600 cm⁻¹ region.

C-Br stretching: The C-Br bond vibration is typically observed in the fingerprint region, at lower wavenumbers, often between 500-750 cm⁻¹.

In studies of pyridine (B92270) derivatives, FTIR is used to confirm the presence of key structural features. For example, in the synthesis of metal complexes with pyridine-based ligands, shifts in the C=C and C=N vibrational frequencies can indicate coordination of the pyridine nitrogen to the metal center.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N and C=C ring stretch | 1400 - 1600 |

| C-Br stretch | 500 - 750 |

| General expected ranges for this compound. |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular weight is 172.02 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2⁺), at m/z 171 and 173 (for the respective isotopes in C₆H₆⁷⁹BrN and C₆H₆⁸¹BrN). This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For example, the derivative this compound 1-oxide has a calculated [M+H]⁺ of 187.9706, which can be confirmed by HRMS analysis.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound, UV-Vis spectra typically reveal absorptions arising from π→π* and n→π* transitions within the pyridine ring. While specific spectral data for this compound is not extensively detailed in foundational literature, analysis of related compounds provides insight into its expected behavior. For instance, studies on copper(II) complexes with pyridinemethanol ligands show absorption bands corresponding to ligand-to-metal charge transfer and intra-ligand π→π* or n→π* transitions. researchgate.netut.ac.ir Similarly, theoretical studies on other substituted pyridines use Time-Dependent Density Functional Theory (TD-DFT) to predict electronic transitions and simulate UV-Vis spectra, which can be a valuable tool for analyzing this compound. bohrium.com In practice, the UV-Vis spectrum of this compound would be used to confirm the presence of the pyridine chromophore and study its electronic properties, which can be influenced by solvent polarity.

Table 1: Representative UV-Vis Absorption Data for Related Pyridine Structures

| Compound/Complex Type | Absorption Bands (λmax, nm) | Transition Assignment | Reference |

| Pyridine Derivatives | ~250–300 | π→π* transitions | |

| Copper(II) Pyridinemethanol Complexes | Multiple bands | d-d transitions, Ligand→Metal Charge Transfer, Ligand π→π* or n→π* | researchgate.netut.ac.ir |

| Methyl 4-bromo-2-fluorobenzoate | Simulated ~275, ~235 | HOMO→LUMO, HOMO-1→LUMO | scispace.com |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to species with unpaired electrons. As such, it is not used to study the diamagnetic this compound molecule directly but is invaluable for investigating its paramagnetic derivatives, such as metal complexes or radical species.

In research, this compound can act as a ligand, forming complexes with transition metal ions like copper(II), manganese(II), or cobalt(II). researchgate.netrsc.orgacs.org ESR spectroscopy of these complexes provides detailed information about the metal ion's oxidation state and its coordination environment. The g-values and hyperfine coupling constants extracted from the ESR spectrum can reveal the geometry of the complex and the nature of the metal-ligand bonding. researchgate.netut.ac.ir For example, studies on copper(II) complexes with similar pyridine-based ligands have used ESR to confirm their dimeric nature and antiferromagnetic properties. researchgate.net

Table 2: Conceptual ESR Parameters for a Hypothetical Metal Complex of this compound

| Parameter | Description | Typical Information Gained |

| g-values (g∥, g⊥) | Characterize the interaction of the unpaired electron with the external magnetic field. | Provides insight into the electronic structure and symmetry of the metal center. |

| Hyperfine Coupling (A∥, A⊥) | Describes the interaction between the electron spin and the nuclear spin of the metal and ligand atoms (e.g., ¹⁴N). | Reveals the degree of covalency in the metal-ligand bond and helps identify the coordinating atoms. |

| Zero-Field Splitting (D, E) | Describes the splitting of spin states in the absence of a magnetic field for systems with more than one unpaired electron. | Characterizes the magnetic anisotropy of high-spin metal complexes. |

Raman Spectroscopy for Phase Transitions and Structural Stability

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a structural fingerprint. It is particularly useful for studying the effects of external conditions, such as high pressure and temperature, on the structural stability and phase transitions of materials. edinst.com

Research on pyridine, the parent compound of this compound, has demonstrated the utility of Raman spectroscopy in monitoring high-pressure phase transitions. guidechem.com When subjected to increasing pressure, pyridine undergoes changes in its crystal structure, which are reflected in its Raman spectrum. At pressures reaching 21 GPa, most Raman vibrational modes of pyridine disappear, which indicates a pressure-induced transition to an amorphous, or disordered, state. guidechem.com This type of investigation provides a framework for studying the structural stability of derivatives like this compound. By monitoring the shifts in Raman peak positions and the appearance or disappearance of bands under varying pressure, researchers can determine the pressures at which phase transitions occur and assess the compound's structural integrity. guidechem.comaps.org

Table 3: Application of Raman Spectroscopy in Studying Phase Transitions of Pyridine (as a model for this compound)

| Phenomenon | Observation via Raman Spectroscopy | Implication | Reference |

| Pressure Application | Shift in Raman band frequencies | Changes in intermolecular distances and bond lengths. | guidechem.com |

| Phase Transition | Splitting or merging of Raman peaks | Change in crystal structure and molecular symmetry. | aps.org |

| Amorphization | Broadening and eventual disappearance of most vibrational modes. | Loss of long-range crystalline order, transition to a disordered state. | guidechem.com |

| Reversibility | Spectrum returns to original state upon pressure release. | Indicates a reversible phase transition. | guidechem.com |

Chromatographic Techniques for Purity and Identification

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying it, and quantifying its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used by chemical suppliers to assess and certify the purity of the compound, which is often specified as greater than 98.0%. vwr.comtcichemicals.com In a research context, GC, particularly when coupled with a mass spectrometer (GC-MS), is used to monitor the progress of reactions, identify byproducts, and confirm the identity of the final product.

The analysis involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase coated on the column walls.

Table 4: Typical Gas Chromatography (GC) Parameters for Analysis of Substituted Pyridines

| Parameter | Typical Setting/Value | Purpose | Reference |

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane) | Provides high-resolution separation of isomers and related compounds. | cipac.org |

| Injector Temperature | 150-250 °C | Ensures rapid and complete vaporization of the sample. | cipac.org |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. | cdnsciencepub.com |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | Allows for the separation of compounds with a range of boiling points. | cipac.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data based on carbon content; MS provides structural information for identification. | cipac.orgepa.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC is particularly useful for purity analysis, especially for detecting non-volatile impurities that would not be amenable to GC analysis. nih.gov It is also a key method for monitoring the progress of synthesis reactions. thieme-connect.com

The technique operates by pumping a liquid solvent mixture (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). The separation occurs based on the differing affinities of the sample components for the stationary and mobile phases.

Table 5: Representative High-Performance Liquid Chromatography (HPLC) Method for Related Compounds

| Parameter | Description | Example Condition | Reference |

| Column | Stationary phase for separation | Reverse-phase C18 (5 µm, 150 mm x 4.6 mm) or Phenyl column. | thieme-connect.comgoogle.com |

| Mobile Phase | Solvent mixture that carries the sample | Gradient of an aqueous buffer (e.g., 0.1% H₃PO₄ in water) and an organic solvent (e.g., Methanol (B129727) or Acetonitrile). | thieme-connect.comsielc.com |

| Flow Rate | Speed of mobile phase through the column | 1.0 mL/min | thieme-connect.com |

| Detection | Method for visualizing separated compounds | UV detector set at a specific wavelength (e.g., 210 nm). | thieme-connect.com |

| Application | Purpose of the analysis | Purity assessment, reaction monitoring, impurity profiling. | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used primarily for the qualitative monitoring of chemical reactions and for the preliminary identification of compounds. annamalaiuniversity.ac.in In the context of synthesizing this compound, TLC is used to track the consumption of starting materials and the formation of the product. derpharmachemica.com

A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates, leading to their separation. annamalaiuniversity.ac.in The separated spots are visualized, often using UV light at 254 nm, where compounds containing aromatic rings will quench the fluorescence of the indicator in the TLC plate. rochester.edunih.gov

Table 6: Common Thin-Layer Chromatography (TLC) Practices for Pyridine Derivatives

| Component | Description | Common Choice/Method | Reference |

| Stationary Phase | The adsorbent layer on the plate. | Silica gel 60 F₂₅₄ on aluminum or glass plates. | nih.gov |

| Mobile Phase | A solvent or mixture of solvents. | Mixtures of a non-polar solvent (e.g., Hexanes, Chloroform) and a polar solvent (e.g., Ethyl acetate, Methanol). | derpharmachemica.com |

| Development | The process of solvent moving up the plate. | Ascending development in a closed chamber. | annamalaiuniversity.ac.in |

| Visualization | Method to see the separated spots. | UV light (254 nm), Iodine vapors, or chemical stains (e.g., Potassium permanganate). | derpharmachemica.comnih.gov |

| Rf Value | Ratio of distance traveled by the spot to the distance traveled by the solvent front. | Used for preliminary compound identification. | derpharmachemica.com |

Computational Chemistry Studies

Computational chemistry has emerged as a powerful tool for investigating the intricacies of molecular systems. For this compound and its derivatives, theoretical calculations have offered profound insights that complement experimental findings.

Ab Initio Hartree-Fock and Density Functional Theory (DFT) Methods

Ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) are quantum mechanical methods used to predict the molecular structure and vibrational frequencies of molecules. elixirpublishers.com Theoretical studies on related brominated pyridine compounds have demonstrated the utility of these methods. For instance, in the analysis of 2-amino-5-bromo-4-methylpyridine, calculations using both HF and DFT (specifically the B3LYP functional) with various basis sets, such as 6-311+G(d,p), were performed. elixirpublishers.com The results indicated that the optimized geometric parameters obtained by the HF method showed excellent agreement with experimental values. elixirpublishers.com However, when comparing calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra, the B3LYP method proved to be superior to the scaled Hartree-Fock approach. elixirpublishers.com

Similar computational studies have been conducted on other pyridine derivatives. For example, DFT calculations with the B3LYP functional and the 6-311G(d,p) basis set have been used to determine the optimized geometry and vibrational spectra of compounds like 2,6-bis(bromomethyl)pyridine. derpharmachemica.com These studies often involve scaling the calculated frequencies to compensate for approximations in the theoretical model and to achieve better agreement with experimental data. derpharmachemica.com The insights gained from these computational analyses are crucial for a detailed interpretation of spectroscopic data and for understanding the fundamental vibrational modes of the molecule. elixirpublishers.com

Table 1: Comparison of Computational Methods for Pyridine Derivatives

| Feature | Ab Initio Hartree-Fock (HF) | Density Functional Theory (DFT/B3LYP) |

|---|---|---|

| Primary Use | Calculation of molecular geometry and vibrational frequencies. elixirpublishers.com | Calculation of molecular geometry, vibrational frequencies, and electronic properties. elixirpublishers.comderpharmachemica.com |

| Accuracy (Geometry) | Shows good agreement with experimental values. elixirpublishers.com | Also provides accurate geometric parameters. derpharmachemica.com |

| Accuracy (Vibrational Frequencies) | Generally less accurate than DFT, often requires scaling. elixirpublishers.com | Considered superior to scaled HF for molecular vibrational problems. elixirpublishers.com |

| Basis Sets Used | e.g., 6-311+G(d,p) elixirpublishers.com | e.g., 6-311+G(d,p), 6-311++G(d,p), 6-31G(d,p) elixirpublishers.comderpharmachemica.commdpi.com |

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and for understanding potential biological activity.

While direct molecular docking studies on this compound are not extensively detailed in the provided context, research on structurally related compounds highlights the application of this technique. For instance, derivatives of brominated pyridines have been investigated for their binding affinity to various biological targets. Molecular docking studies on a series of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) were performed to understand their potential as anti-thrombolytic and anti-bacterial agents. mdpi.com

In a study of 3-Bromo-2-hydroxypyridine, molecular docking was used to explore its potential as an inhibitor of bromodomains (BRDs), which are proteins implicated in various diseases. mdpi.com The study calculated the minimum binding energies of the compound with target receptors (PDB IDs: 5IBN, 3U5K, 6CD5) and analyzed the hydrogen bond interactions. mdpi.com Similarly, docking studies on other pyridine derivatives have been used to predict their anti-bacterial activity by examining their interactions with enzymes like topoisomerase DNA gyrase. bohrium.com These studies underscore the importance of molecular docking in rationalizing the structure-activity relationships (SAR) of pyridine-based compounds and in guiding the design of new therapeutic agents. researchgate.net

Vi. Emerging Research Directions and Future Perspectives

Development of Novel 4-Bromo-2-methylpyridine Derivatives

The structural backbone of this compound is a versatile scaffold for the creation of complex molecules with significant biological and material properties. Research is actively focused on synthesizing new derivatives by leveraging the reactivity of both the bromine atom and the methyl group.

Recent synthetic achievements include the preparation of:

Phenylpicolinamide Sorafenib (B1663141) Derivatives: These compounds have been synthesized and evaluated for their antitumor activities. researchgate.net Certain derivatives demonstrated potent cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer). researchgate.net

Multi-heteroarylated 2-Pyridones: Using a ruthenium-based catalytic system, this compound has been converted into a mixture of complex pyridone derivatives, demonstrating a novel pathway to highly substituted heterocyclic structures. mdpi.com

Crown-ester-bipyridines and Viologens: The compound serves as a key starting material for synthesizing these macrocyclic and electrochemically active molecules through processes like reductive coupling and esterification. fishersci.cachemicalbook.com

Aryl Ether Adducts: In a demonstration of sequential functionalization, this compound has been used to arylate a free alcohol on a pre-functionalized azetidine (B1206935) ring, showcasing its utility in late-stage modification of complex molecules. nih.gov

Table 1: Examples of Novel Derivatives from this compound and Related Precursors

| Derivative Class | Synthetic Approach | Potential Application | Source |

|---|---|---|---|

| Phenylpicolinamide Sorafenib Analogs | Coupling with diarylurea moieties | Antitumor agents | researchgate.net |

| Pyridinylimidazole Inhibitors | Multi-step synthesis involving condensation and cyclization | p38α MAP Kinase inhibition for inflammatory diseases | rsc.org |

| N-pyridyl-pyridin-2-ones | Ruthenium-catalyzed domino reaction | Advanced heterocyclic scaffolds | mdpi.com |

| Crown-ester-bipyridines | Reductive coupling and esterification | Material science, host-guest chemistry | fishersci.cachemicalbook.com |

| Aryl Ether Adducts | Nickel-catalyzed C-O coupling | Late-stage functionalization in complex synthesis | nih.gov |

Advanced Catalytic Systems for Reactions Involving this compound

Progress in catalysis is critical for unlocking the full synthetic potential of this compound. Research efforts are geared towards developing more efficient, selective, and environmentally benign catalytic systems for cross-coupling and functionalization reactions. mdpi.comvulcanchem.com Palladium-based systems remain the most common, but significant advancements are being made with other transition metals like nickel and ruthenium. mdpi.comnih.gov

Key developments include:

Palladium-Catalyzed Suzuki-Miyaura Coupling: This remains one of the most powerful tools for forming C-C bonds using this compound. researchgate.net Research has focused on optimizing reaction conditions, such as using Pd(dppf)Cl₂ in combination with microwave irradiation in aqueous solvent systems, which has been shown to increase reaction yields by up to 30% to a total yield of 81%. researchgate.netguidechem.com The use of Pd/C as a heterogeneous catalyst in green solvents is also being explored. researchgate.net

Nickel-Catalyzed Couplings: Nickel catalysts are gaining traction due to their lower cost and unique reactivity, particularly in reactions involving C-O bond formation and reductive coupling. fishersci.canih.govnih.gov They have been successfully used for synthesizing crown-ester-bipyridines from this compound. fishersci.ca

Ruthenium(II)-Catalyzed Domino Reactions: A novel methodology employing a Ru(II)–KOPiv–Na₂CO₃ catalytic system has been developed for the direct synthesis of complex N-pyridyl-2-pyridones from 2-bromopyridines, including this compound. mdpi.com This system facilitates a domino sequence involving oxygen incorporation, a Buchwald–Hartwig-type reaction, and C–H bond activation. mdpi.com

Dual Catalytic Systems: A Cu/Pd dual catalytic system has been reported for the synthesis of borylated, α-arylated azetidines using a related bromo-methoxy-pyridine, showcasing the potential for cooperative catalysis in complex transformations.

Table 2: Comparison of Catalytic Systems for this compound Transformations

| Catalyst System | Reaction Type | Key Features | Source |

|---|---|---|---|

| Pd(dppf)Cl₂ / K₂CO₃ | Suzuki Coupling | Microwave-assisted; high efficiency in aqueous media (81% yield). | researchgate.netguidechem.com |

| Pd(PPh₃)₄ / K₂CO₃ | Suzuki-Miyaura Coupling | Commonly used for synthesizing biaryl derivatives. | vulcanchem.com |

| [RuCl₂(p-cymene)]₂ / KOPiv / Na₂CO₃ | Domino C-O/C-N/C-C Bond Formation | Direct synthesis of multi-heteroarylated 2-pyridones from 2-bromopyridines. | mdpi.com |

| Nickel(0) Catalysts | Reductive Coupling / C-O Coupling | Used for preparing viologens and aryl ethers; cost-effective alternative to palladium. | fishersci.canih.gov |

| Pd/C | Suzuki Coupling | Heterogeneous catalysis in green solvents (e.g., PEG400 aqueous). | researchgate.net |

Mechanistic Insights into Complex Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. Preliminary mechanistic studies on reactions involving bromopyridines are shedding light on the intricate pathways of catalysis. mdpi.com For instance, in the Ru(II)-catalyzed formation of N-pyridyl-2-pyridones from 2-bromo-3-methylpyridine, a plausible pathway has been proposed. mdpi.com It is thought to involve the initial formation of a Ru(OPiv)₂(p-cymene) active species, followed by a sequence of oxygen incorporation to form a pyridone intermediate, oxidative addition of the 2-bromopyridine (B144113) to a Ru(IV) species, and subsequent reductive elimination and C-H functionalization. mdpi.com

Similarly, mechanistic investigations into palladium-catalyzed C-H functionalization of related pyridine (B92270) compounds suggest the formation of a cyclopalladium species as a key step. rsc.org This is followed by oxidative addition of a coupling partner, leading to a high-valent Pd(IV) intermediate, which then undergoes reductive elimination to yield the final product and regenerate the Pd(II) catalyst. rsc.org In photoredox catalysis, single-electron reduction of the halopyridine generates a pyridyl radical, which can then engage in further reactions like anti-Markovnikov addition to alkenes. nih.gov

Expansion of Industrial Applications and Process Scale-Up

Translating laboratory-scale syntheses into viable industrial processes is a significant goal. dataintelo.com Research is focusing on developing scalable, cost-effective, and safe methods for producing this compound and its derivatives. A preparation method for 2-methyl-4-bromopyridine has been described that features mild reaction conditions, simple after-treatment, and high yields, making it suitable for industrial production. google.com Another patent highlights a synthetic method for a derivative, methyl 4-bromopyridyl-2-formate, that avoids strong acids and special equipment, offering low equipment investment and minimal environmental hazard, with yields exceeding 60%, making it ideal for industrial scale-up. google.com

The expansion of industrial applications is evident in its use as a key intermediate for pharmaceuticals and agrochemicals. fishersci.cachemimpex.com Advanced manufacturing techniques, such as the use of continuous-flow reactors, are being explored to improve temperature control, enhance safety, and increase yield in industrial settings. vulcanchem.comacs.org The development of scalable processes is critical for meeting the growing demand for complex pyridine-based molecules in various industries. dataintelo.com

Integration of High-Throughput Experimentation in Derivatization

High-Throughput Experimentation (HTE) is a powerful strategy for accelerating the discovery of novel compounds and optimizing reaction conditions. While specific studies detailing the use of HTE for this compound are not prevalent, the principles are highly applicable. The extensive research into optimizing Suzuki coupling reactions by screening different catalysts, bases, solvents, and additives lays the groundwork for HTE. researchgate.netguidechem.com

The integration of HTE could systematically and rapidly explore a vast matrix of reaction parameters for the derivatization of this compound. For example, a research team could screen hundreds of combinations of palladium or nickel catalysts, phosphine (B1218219) ligands, bases, and solvents in parallel to identify the optimal conditions for a specific cross-coupling reaction. This approach would dramatically accelerate the synthesis of libraries of novel derivatives for biological screening or materials testing, moving beyond the one-by-one optimization approach. mdpi.com

Exploration of Biological Activities Beyond Established Uses

While this compound is a known intermediate in pharmaceuticals and agrochemicals, recent research has begun to uncover more specific and novel biological activities for its derivatives. chemimpex.com These explorations open up new avenues for therapeutic development.

Notable emerging biological activities include:

Anticancer Activity: Phenylpicolinamide derivatives have shown strong antitumor effects against lung (A549) and breast (MCF-7) cancer cell lines, with some compounds being more active than the reference drug sorafenib. researchgate.net